molecular formula C13H17FN4O B2754004 N-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)cyclopropanecarboxamide CAS No. 2034380-23-7

N-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)cyclopropanecarboxamide

Cat. No. B2754004
CAS RN: 2034380-23-7
M. Wt: 264.304
InChI Key: IRACACNMSMZATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)cyclopropanecarboxamide” is complex, consisting of a fluoropyrimidinyl group attached to a piperidinyl group, which is further attached to a cyclopropanecarboxamide group. The InChI code for a related compound, “1-(5-fluoropyrimidin-2-yl)piperidin-4-one”, is 1S/C9H10FN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6H,1-4H2 .

Scientific Research Applications

Antibacterial Agents

The structural analogs of N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide have been explored for their antibacterial properties. Specifically, derivatives such as N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole have shown potential antibacterial activity . These compounds are synthesized using piperidine-4-carboxylic acid and exhibit activity against bacteria like Staphylococcus aureus.

Cancer Research

Piperidine derivatives, including those with a fluoropyrimidinyl substituent, have been investigated for their anticancer properties. Studies have shown that the presence of halogen, carboxyl, nitro, or methyl groups on the piperidine ring can increase the cytotoxicity against cancer cells . This suggests that N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide could be a valuable scaffold for developing new anticancer drugs.

Neuropharmacology

In the field of neuropharmacology, piperidine-based compounds are significant due to their impact on neurological pathways. For instance, benzisoxazole derivatives with a piperidine moiety are known inhibitors of acetylcholinesterase, which are used in treating Alzheimer’s disease . The fluoropyrimidinyl group in the compound of interest could potentially enhance these effects, leading to new treatments for neurodegenerative conditions.

Opioid Receptor Research

The compound’s structure is reminiscent of fentanyl analogs, which are potent opioids. Research into new fentanyl analogs, including those with fluorinated piperidine groups, has been crucial in understanding opioid receptor binding and the development of pain management drugs . The compound could serve as a model for studying the metabolic pathways and potencies of new synthetic opioids.

Drug Synthesis Intermediates

Compounds with the piperidine and fluoropyrimidinyl groups are often used as intermediates in the synthesis of more complex drugs. For example, they are key in the production of paliperidone, an antipsychotic medication . The compound could be a critical intermediate in the synthesis of similar pharmacologically active molecules.

Pharmacological Modifiers

The modification of existing drug molecules to improve their efficacy and reduce side effects is a common practice in pharmacology. The compound N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide could be used to modify pharmacologically active structures, potentially leading to drugs with improved antimicrobial activity .

properties

IUPAC Name

N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN4O/c14-10-7-15-13(16-8-10)18-5-3-11(4-6-18)17-12(19)9-1-2-9/h7-9,11H,1-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRACACNMSMZATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.